

# Application Notes and Protocols for BAY-8400 In Vivo Studies

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These application notes provide a comprehensive overview of the in vivo use of **BAY-8400**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The following protocols are based on preclinical studies and are intended for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

**BAY-8400** is an orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting DNA-PK, **BAY-8400** sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, leading to increased tumor cell death.[2][4][5] It has demonstrated synergistic efficacy when combined with targeted alpha therapies.[2][3][4]

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for BAY-8400.

## Table 1: In Vitro Activity of BAY-8400



Parameter	Cell Line/Assay	IC50
DNA-PK Inhibition	Biochemical Assay	81 nM[1][2]
yH2AX Formation	HT-144	69 nM[2]
ATR Inhibition	-	0.394 μM[6]
PI3Kβ Inhibition	-	0.117 μΜ[6]
mTOR Inhibition	-	1.91 μM[6]
ATM Inhibition	-	19.3 μΜ[6]

Table 2: In Vivo Pharmacokinetics of BAY-8400

Species	Administration	Dose	Bioavailability	Half-life
Mouse	Intravenous	0.3 mg/kg	-	0.68 h[2]
Rat	Intravenous	0.3 mg/kg	-	0.84 h[2]
Rat	Oral	-	22%[2]	4 h[2]

Table 3: In Vivo Efficacy of BAY-8400 in LNCaP

Xenograft Model

Treatment Group	Dosage and Schedule	T/Carea Ratio
Vehicle Control	10 mL/kg PEG/EtOH (90:10), daily p.o.	-
BAY-8400 Monotherapy	150 mg/kg, daily p.o.	0.76[2]
PSMA-TTC BAY 2315497	150 kBq/kg, single injection on day 0	0.38[2]
Combination Therapy	PSMA-TTC (day 0) + BAY- 8400 (daily)	0.22[2]

## **Experimental Protocols**



# Protocol 1: Tolerability Study in Non-Tumor-Bearing Mice

This protocol outlines a study to determine the maximum tolerated dose of **BAY-8400**.

- 1. Animal Model:
- Species: Severe Combined Immunodeficient (SCID) mice.[2]
- 2. Treatment Groups:
- Vehicle Control: 10 mL/kg PEG/EtOH (90:10), daily oral gavage.
- BAY-8400: Doses up to 175 mg/kg, daily oral gavage.[2] A dose of 200 mg/kg was not tolerated.[2]
- 3. Study Duration:
- 14 days of daily treatment followed by a 7-day observation period.[2]
- 4. Monitoring:
- · Monitor body weight daily.
- · Observe for any signs of adverse effects.
- 5. Endpoint:
- Assessment of tolerability based on body weight changes and clinical observations.

## Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a combination therapy study using **BAY-8400** with a targeted alpha therapy in a prostate cancer model.

- 1. Animal Model:
- Human prostate cancer xenograft model: LNCaP cells implanted in an appropriate mouse strain (e.g., SCID mice).[2][6]

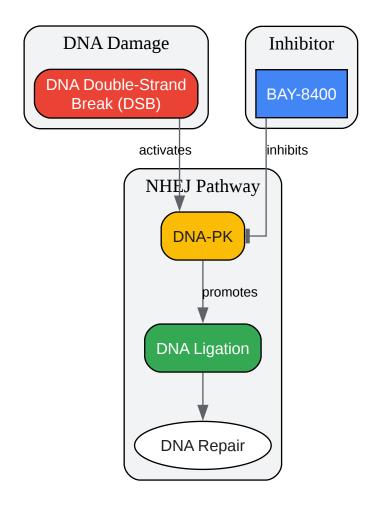


#### 2. Treatment Groups:

- Vehicle Control: 10 mL/kg PEG/EtOH (90:10), administered daily via oral gavage.[4]
- Isotype Control: Single injection of 150 kBq/kg isotype control antibody labeled with Thorium-227 on day 0.[4]
- BAY-8400 Monotherapy: 150 mg/kg BAY-8400 administered daily via oral gavage.[2][4]
- PSMA-TTC BAY 2315497 Monotherapy: Single injection of 150 kBq/kg PSMA antibody labeled with Thorium-227 on day 0.[2][4]
- Combination Therapy: Single injection of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0, followed by daily treatment with 150 mg/kg of BAY-8400 via oral gavage.[2][4]
- 3. Study Duration:
- Treatment duration should be sufficient to observe significant differences in tumor growth between groups.
- 4. Monitoring:
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- 5. Endpoint:
- Primary endpoint: Tumor growth inhibition, calculated as the T/Carea ratio.[2]
- Secondary endpoint: Body weight changes to assess treatment-related toxicity.

## **Visualizations**





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Caption: Mechanism of action of BAY-8400 in the NHEJ pathway.



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Caption: Workflow for the in vivo combination therapy study.



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